

Application Notes & Protocols: Formulation of Topical Gels Containing Tranexamic Acid

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Compound of Interest

Compound Name: 1,2-Didehydro tranexamic acid

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Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of topical gels containing tranexamic acid (TXA). Tranexamic acid is increasingly utilized in dermatology for its efficacy in treating hyperpigmentation disorders such as melasma.[1][2] A gel-based vehicle offers a desirable platform for topical delivery due to its ease of application and favorable sensory characteristics. This guide elucidates the critical formulation parameters, from excipient selection to manufacturing protocols, and details the essential characterization and stability testing required to develop a safe, effective, and stable product. By explaining the scientific rationale behind each step, this note aims to equip formulators with the necessary expertise to navigate the complexities of topical gel development.

Introduction: The Rationale for Topical Tranexamic Acid Gels

Tranexamic acid, a synthetic lysine derivative, functions as an antifibrinolytic agent.[2] In dermatology, its mechanism of action for treating hyperpigmentation is primarily attributed to its ability to inhibit UV-induced plasmin activity in keratinocytes.[1][3] This inhibition disrupts the melanocyte-keratinocyte interaction, ultimately reducing melanin synthesis.[2][4] While oral administration is effective, topical application at concentrations of 2-5% is a well-tolerated alternative that minimizes systemic side effects and delivers the active pharmaceutical ingredient (API) directly to the target site.[1]

Hydrophilic gels are an excellent vehicle for water-soluble APIs like tranexamic acid. They are typically non-greasy, easy to apply, and can provide a cooling sensation. A well-formulated gel can ensure prolonged contact time with the skin, control the release of the API, and enhance its penetration into the epidermis where it exerts its primary effect.[\[5\]](#)[\[6\]](#)

Mechanism of Action in Hyperpigmentation

Topical tranexamic acid mitigates hyperpigmentation through a multi-faceted approach:

- **Inhibition of Plasmin:** UV radiation stimulates keratinocytes to produce plasminogen activators, which convert plasminogen to plasmin. Plasmin triggers the release of inflammatory mediators like arachidonic acid and prostaglandins, which are potent stimulators of melanocytes.[\[3\]](#)[\[7\]](#) TXA, as a plasmin inhibitor, blocks this entire cascade.[\[1\]](#)[\[3\]](#)[\[7\]](#)
- **Reduced Tyrosinase Activity:** Some evidence suggests that TXA can directly compete with and reduce the activity of tyrosinase, the key enzyme in melanin production.[\[2\]](#)[\[3\]](#)
- **Vascular Effects:** TXA can reduce the dermal vasculature often associated with melasma, contributing to an improved appearance.[\[4\]](#)

Pre-formulation and Component Selection

A successful formulation begins with a thorough understanding of the API and the rational selection of excipients. The primary challenge with topical TXA is its hydrophilic nature, which limits its ability to penetrate the lipid-rich stratum corneum.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Gelling Agents: The Foundation of the Formulation

The choice of gelling agent dictates the rheological properties, stability, and aesthetic feel of the final product.

- **Acrylic Acid Polymers (Carbomers):** Carbomers (e.g., Carbopol® 940, 974P) are high-molecular-weight polymers of acrylic acid that are widely used in topical pharmaceuticals.[\[11\]](#)[\[12\]](#) They form clear, viscous gels at low concentrations (typically 0.5-2.0%) upon neutralization with an appropriate base (e.g., triethanolamine, sodium hydroxide).[\[5\]](#)[\[13\]](#)

Carbopol-based gels exhibit excellent spreadability, bioadhesive properties, and are compatible with a wide range of APIs.[11][12]

- **Cellulose Derivatives:** Polymers like Hydroxypropyl Methylcellulose (HPMC) and Hydroxyethyl Cellulose (HEC) are non-ionic and less sensitive to pH changes.[5][8] They can be used alone or in combination with carbomers to modify viscosity and improve stability.[5]
- **Natural Gums:** While options like xanthan gum or chitosan exist, synthetic polymers like carbomers often provide better batch-to-batch consistency and aesthetic elegance for pharmaceutical applications.

Causality Insight: Carbomers are often the first choice for TXA gels due to their ability to create transparent, aesthetically pleasing gels with desirable shear-thinning behavior. This property means the gel has high viscosity in the container but thins upon application, allowing for easy spreading.

Solvents, Humectants, and Penetration Enhancers

- **Vehicle:** Purified water is the primary solvent for TXA gels.
- **Humectants/Co-solvents:** Propylene glycol and glycerin (typically 5-20%) are essential. They act as humectants to prevent the gel from drying out, serve as co-solvents for other excipients, and can aid in skin hydration.[13]
- **Penetration Enhancers:** Overcoming the stratum corneum is critical for TXA's efficacy. While the formulation itself can be optimized, incorporating specific enhancers may be necessary. [6][14] Options include glycols, fatty acids, and novel delivery systems like liposomes or nanoemulsions which have shown promise in improving TXA delivery.[15] Esterification of TXA to create more lipophilic prodrugs is another advanced strategy to enhance skin penetration.[8][10]

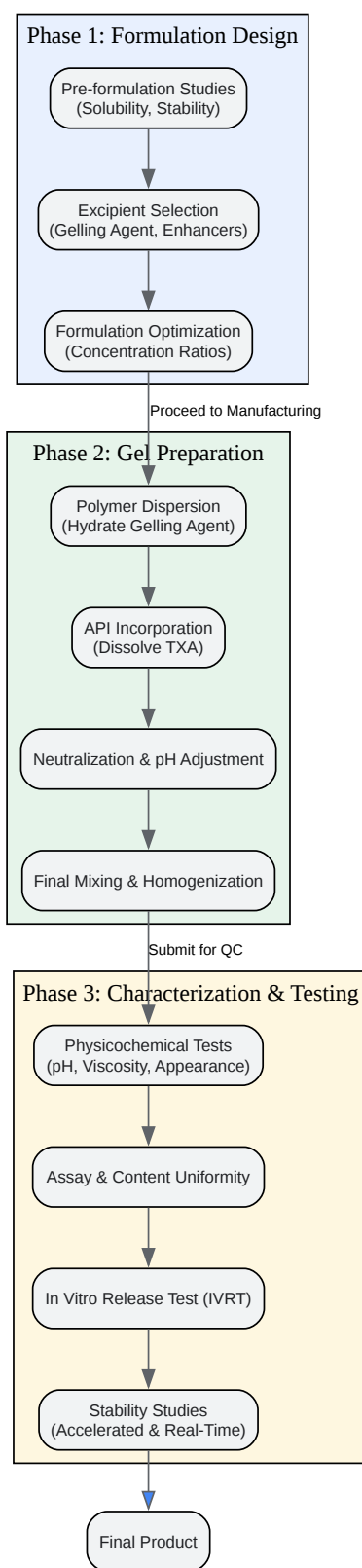
pH Adjusters, Preservatives, and Other Excipients

- **Neutralizing Agents:** For carbomer-based gels, a neutralizing agent like Triethanolamine (TEA) is required to "activate" the polymer and build viscosity.[13] The amount added should be sufficient to achieve the target pH.

- pH Considerations: The final pH of the formulation should be optimized for both TXA stability and skin compatibility. A pH range of 5.5 - 7.0 is generally considered ideal to avoid skin irritation.[16]
- Preservatives: As aqueous gels are susceptible to microbial growth, a robust preservative system is mandatory. Common choices include parabens (e.g., methylparaben, propylparaben), phenoxyethanol, or a combination thereof.

Formulation Development Workflow

The following diagram outlines a logical workflow for the development and characterization of a topical tranexamic acid gel.



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Caption: Workflow for Tranexamic Acid Gel Formulation.

Protocols: Preparation and Characterization

Protocol: Preparation of a Model 3% Tranexamic Acid Gel

This protocol describes the preparation of a 100g batch of a 3% TXA gel using Carbopol® 940.

Table 1: Composition of Model 3% Tranexamic Acid Gel

Ingredient	Function	Concentration (% w/w)	Amount (g) for 100g
Tranexamic Acid	Active Pharmaceutical Ingredient	3.0	3.0
Carbopol® 940	Gelling Agent	1.0	1.0
Propylene Glycol	Humectant, Co-solvent	10.0	10.0
Methylparaben	Preservative	0.2	0.2
Triethanolamine (TEA)	Neutralizing Agent	q.s. (approx. 1.0)	q.s. to pH 6.5

| Purified Water | Vehicle | q.s. to 100 | q.s. to 100 |

Step-by-Step Methodology:

- Prepare the Aqueous Phase: In a primary beaker, weigh 70g of purified water.
- Disperse the Polymer: While stirring the water with an overhead stirrer (propeller blade) at a moderate speed (e.g., 800-1000 rpm), slowly sprinkle the 1.0g of Carbopol® 940 into the vortex.^[17] Avoid dumping the powder to prevent clumping. Continue stirring until a uniform, lump-free dispersion is achieved. Allow the dispersion to hydrate for at least 1-2 hours (or as per the polymer supplier's recommendation).^[13]
- Prepare the Preservative/API Phase: In a separate, smaller beaker, dissolve the 0.2g of methylparaben and 3.0g of tranexamic acid in 10.0g of propylene glycol. Gentle warming (to

~40°C) may be used if necessary to facilitate dissolution. Cool to room temperature.

- **Combine Phases:** Slowly add the solution from Step 3 to the hydrated Carbopol dispersion from Step 2 with continuous stirring. Mix until uniform.
- **Neutralization and Gel Formation:** While monitoring the pH, add triethanolamine dropwise to the mixture.^[13] As the pH approaches 6.0-6.5, the viscosity will increase dramatically and a clear gel will form.^{[13][16]}
- **Final Volume Adjustment:** Add the remaining purified water to bring the total weight to 100g. Mix gently to ensure homogeneity, avoiding the incorporation of air bubbles.
- **De-aeration:** Let the gel stand for several hours to allow any entrapped air bubbles to escape.

Protocol: Physicochemical Characterization

Table 2: Key Quality Control Specifications

Parameter	Method/Instrument	Acceptance Criteria
Appearance	Visual Inspection	Clear, homogenous, free from particles
pH	Calibrated pH meter	5.5 – 7.0
Viscosity	Brookfield Viscometer (Spindle T-C, 10 rpm)	20,000 – 40,000 cP (typical range)
Spreadability	Parallel Plate Method	Diameter > 5 cm after 1 min (typical)

| Assay (TXA) | HPLC-UV | 95.0% – 105.0% of label claim |

- **pH Measurement:** Directly immerse a calibrated pH electrode into an undiluted sample of the gel.
- **Viscosity Measurement:** Use a Brookfield-type viscometer. Equilibrate the gel sample to a controlled temperature (e.g., 25°C). Measure the viscosity at a defined rotational speed (e.g.,

10 rpm) until a stable reading is obtained.

- Spreadability: Place 1g of gel on a glass plate. Place a second glass plate of known weight on top of the gel. Measure the diameter of the circle formed by the spread gel after a set time (e.g., 1 minute).
- Assay and Drug Content Uniformity (HPLC Method):
 - Principle: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is used to quantify TXA.[18]
 - Sample Preparation: Accurately weigh ~1g of gel into a 100 mL volumetric flask. Dissolve and make up to volume with a suitable mobile phase or diluent (e.g., a water/acetonitrile mixture).[19] Sonicate to ensure complete extraction. Filter through a 0.45 µm syringe filter before injection.
 - Chromatographic Conditions (Example):
 - Column: C18 (e.g., 250mm x 4.6mm, 5µm)
 - Mobile Phase: Phosphate Buffer:Methanol (55:45 v/v), pH adjusted to 4.8.[20]
 - Flow Rate: 1.0 mL/min.[20]
 - Detection: UV at 210-220 nm.[19][21]
 - Injection Volume: 20 µL.
 - Quantification: Calculate the concentration against a calibrated standard curve of tranexamic acid.

Protocol: In Vitro Release Testing (IVRT)

IVRT is a critical performance test to ensure batch-to-batch consistency and evaluate the release of the API from the gel matrix.[22][23] The Franz Diffusion Cell apparatus is the standard for this test.[22][24]

Caption: Key steps in the In Vitro Release Testing (IVRT) protocol.

Data Analysis: The release rate (slope) is determined from the linear portion of the plot of cumulative TXA released versus the square root of time. This test is crucial for demonstrating product performance and is often required for post-approval changes.[22][25]

Stability Considerations

A stability testing program is essential to determine the shelf-life of the product. Tranexamic acid itself is generally stable in aqueous solutions.[26][27][28] However, the physical and chemical stability of the complete gel formulation must be verified.

- Protocol: Store samples of the gel in the final intended packaging at both accelerated (e.g., 40°C / 75% RH for 6 months) and long-term (e.g., 25°C / 60% RH for 24+ months) conditions.
- Testing Intervals: Pull samples at specified time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).
- Parameters to Evaluate: At each time point, test for appearance, pH, viscosity, and assay of tranexamic acid. Any significant change in these parameters could indicate instability. Visual inspection for phase separation or crystallization is also critical.

Conclusion

The successful formulation of a topical gel containing tranexamic acid requires a systematic approach grounded in the principles of polymer science, skin delivery, and analytical chemistry. By carefully selecting a gelling agent like Carbopol, optimizing the vehicle and pH, and incorporating necessary excipients like humectants and preservatives, a stable and aesthetically pleasing product can be developed. Rigorous characterization, including viscosity, drug content, in vitro release, and formal stability studies, is paramount to ensure the final product is safe, effective, and of high quality. This guide provides the foundational protocols and scientific rationale to empower researchers in this endeavor.

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